molecular formula C18H14ClFN2OS2 B2916710 3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide CAS No. 955856-37-8

3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide

Cat. No. B2916710
CAS RN: 955856-37-8
M. Wt: 392.89
InChI Key: XYYVNKBLAOKNHK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide” is a chemical compound that likely contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds often involves reactions under Hantzsch thiazole synthesis conditions . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Fluorescent Sensors and Imaging Agents

Benzimidazole and benzothiazole derivatives have been explored for their applications as fluorescent sensors due to their significant solvatochromic behavior and large Stokes shift. These properties are crucial for detecting metal ions like Al3+ and Zn2+, where specific derivatives exhibit good sensitivity and selectivity, making them potential candidates for bioimaging and environmental monitoring applications (G. Suman et al., 2019).

Anticancer Agents

Compounds similar to 3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide have been synthesized and evaluated for their pro-apoptotic activities as anticancer agents. One study highlighted indapamide derivatives demonstrating high proapoptotic activity against melanoma cell lines, suggesting potential for cancer treatment research (Ö. Yılmaz et al., 2015).

Antimicrobial Activity

Benzothiazole derivatives have shown promise in antimicrobial resistance studies, offering a pathway to combatting global health challenges posed by resistant strains of bacteria and fungi. Their synthesis, characterization, and evaluation against microbial targets highlight their potential in developing new antimicrobial agents (D. G. Anuse et al., 2019).

Materials Science Applications

The preparation and study of thiadiazoles and related sulfur-nitrogen heterocycles have applications in materials science, particularly in the development of new materials with specific optical, electrical, or chemical properties. These compounds are synthesized through various methods, including oxidative dimerization, and have potential uses in coatings, electronic devices, and as intermediates in the synthesis of more complex molecules (Y. Takikawa et al., 1985).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other thiazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . Therefore, it’s possible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

properties

IUPAC Name

3-chloro-N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS2/c19-14-3-1-2-13(8-14)17(23)22-18-21-16(11-25-18)10-24-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVNKBLAOKNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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